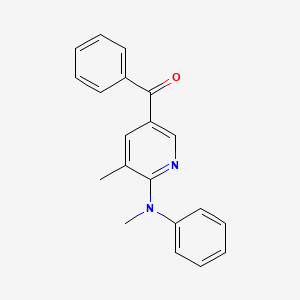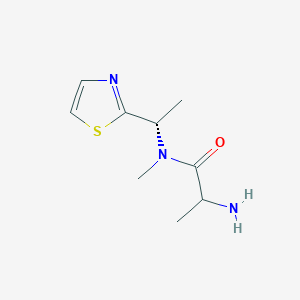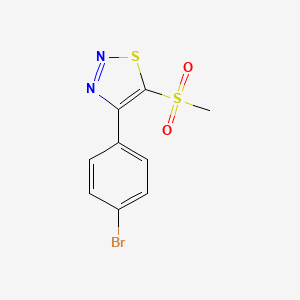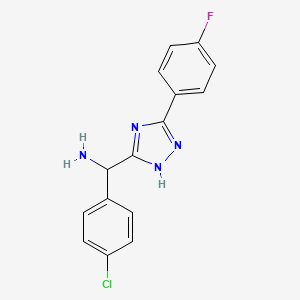
4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a 1,3,5-triazinane ring with a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazine compounds. One common method is the aminomethylation of thiourea with aqueous formaldehyde and amino acids, resulting in the formation of triazinan-1-yl-substituted acids . The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a triazinane derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Triazinane derivatives.
Substitution: Halogenated or nitro-substituted benzoic acids.
Applications De Recherche Scientifique
Chemistry: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: The compound has been evaluated for its antimicrobial activity against various bacteria and fungi . It shows promise as a potential antimicrobial agent due to its ability to inhibit the growth of pathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial drugs .
Industry: In the materials science field, this compound is investigated for its potential use in the development of new materials with specific properties, such as corrosion inhibitors .
Mécanisme D'action
The mechanism of action of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-acetic acid
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-propanoic acid
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-butyric acid
Comparison: Its unique structure also allows for specific interactions with biological targets, making it a valuable compound for research in antimicrobial activity and materials science .
Propriétés
Formule moléculaire |
C10H11N3O2S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
4-(4-sulfanylidene-1,3,5-triazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C10H11N3O2S/c14-9(15)7-1-3-8(4-2-7)13-5-11-10(16)12-6-13/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
Clé InChI |
NBUBFRZAEIMDDS-UHFFFAOYSA-N |
SMILES canonique |
C1NC(=S)NCN1C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)


